3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile
Overview
Description
The compound “6-Bromo-pyridin-2-yl” is a brominated pyridine . It’s used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “6-Bromo-pyridin-2-yl” compounds can be found in various databases .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “(6-Bromo-pyridin-2-yl)methanol” include a melting point of 34-39 °C (lit.), a boiling point of 246 °C (lit.), and a molecular weight of 188.02 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile is instrumental in the synthesis of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and pyridines incorporating 5-bromobenzofuran-2-yl moiety. These compounds are synthesized from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, showing the versatility of bromo-pyridinyl compounds in constructing complex heterocyclic frameworks. The newly synthesized molecules are characterized by elemental analysis, spectral data, and chemical transformation studies, showcasing their potential in drug development and material science (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Antibacterial Activity
Another research application involves the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, further processed to yield cyanopyridine derivatives with antibacterial properties. This highlights the compound's contribution to developing new antimicrobials. The synthesized derivatives demonstrate significant activity against various aerobic and anaerobic bacteria, suggesting their potential as lead compounds in antibacterial drug discovery (Bogdanowicz et al., 2013).
Crystal Structure Analysis
The compound also serves as a foundation for studying crystal and molecular structures, as seen in the investigation of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Through single-crystal X-ray diffraction, researchers can delve into the molecular geometry, hydrogen bonding, and π-π interactions within the crystal packing, providing insights into the solid-state properties of such materials. These studies are crucial for understanding the intermolecular interactions that influence the material's stability and reactivity (Rodi et al., 2013).
Fluorescence Properties
Research into the fluorescence properties of 3-pyridinecarbonitriles with amino acid function illustrates another dimension of this compound's utility. The synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and their fluorescence evaluation opens new avenues in developing fluorescent markers and sensors. These studies are fundamental in advancing optical materials and biological labeling techniques, showcasing the potential of 3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile derivatives in photophysical applications (Girgis, Kalmouch, & Hosni, 2004).
Safety and Hazards
properties
IUPAC Name |
3-(6-bromopyridin-2-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7(12)4-5-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYCVCNIFPOYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697243 | |
Record name | 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile | |
CAS RN |
887595-07-5 | |
Record name | 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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